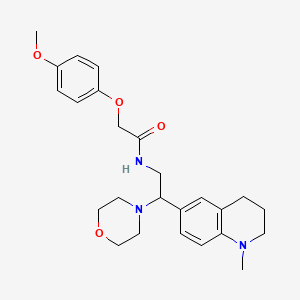

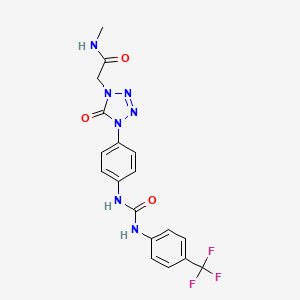

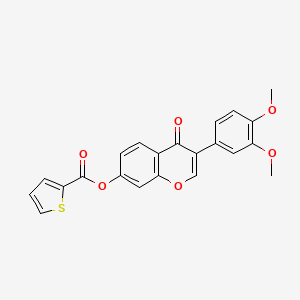

2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications

Selective Cyclooxygenase Inhibitor

Vicinally disubstituted pyridazinones, such as "2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone," act as potent and selective COX-2 inhibitors. This class of compounds, exemplified by ABT-963, demonstrates excellent selectivity for COX-2 over COX-1, improved aqueous solubility compared to celecoxib and rofecoxib, and significant oral anti-inflammatory potency and gastric safety in animal models. ABT-963 has been shown to effectively reduce prostaglandin E2 production and alleviate edema and nociception, suggesting its potential application in treating pain and inflammation associated with arthritis (Asif, 2016).

TB Treatment Development

Macozinone, another compound within the pyridazinone family, is undergoing Phase 1/2 clinical studies for the treatment of tuberculosis (TB). This review highlights the development of Macozinone (PBTZ169) and its target, decaprenylphosphoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. The optimistic results from pilot clinical studies indicate its potential in enhancing TB drug regimens (Makarov & Mikušová, 2020).

Environmental and Ecotoxicological Studies

Environmental and ecotoxicological studies have also been conducted, exploring the occurrence, fate, and behavior of related compounds in aquatic environments. For instance, parabens, structurally related to pyridazinones, have been reviewed for their presence in water, sediments, and their potential as weak endocrine disrupter chemicals. This research outlines the ubiquity of such compounds in surface water and their biodegradability, shedding light on the continuous environmental introduction due to consumer product usage (Haman et al., 2015).

Antioxidant Capacity Assays

The evaluation of antioxidant capacity is critical in various fields, including food science and pharmaceuticals. A comprehensive review by Ilyasov et al. (2020) discusses the reaction pathways underlying the ABTS/potassium persulfate decolorization assay of antioxidant capacity, a method relevant to studying compounds like "this compound" for their antioxidant properties. This assay, among others, plays a vital role in assessing the antioxidant system changes during storage and processing (Ilyasov et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-[(4-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O/c1-18-10-12-19(13-11-18)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)20-8-4-2-5-9-20/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTOWPPQJQTFPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-oxo-N-(thiophen-3-ylmethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2669682.png)

![2,4-Dimethyl-2,3-dihydro-thieno[3,2-c]quinoline-8-carboxylic acid](/img/structure/B2669683.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]-1-benzofuran-3-carboxamide](/img/structure/B2669684.png)

![(S)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride](/img/structure/B2669685.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2669688.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2669690.png)